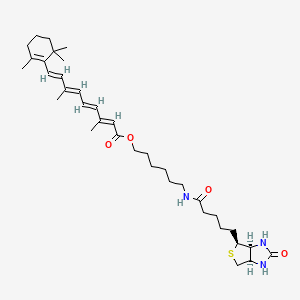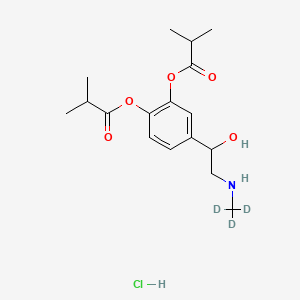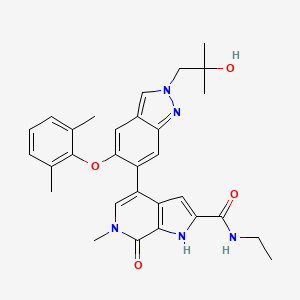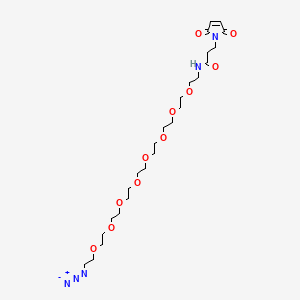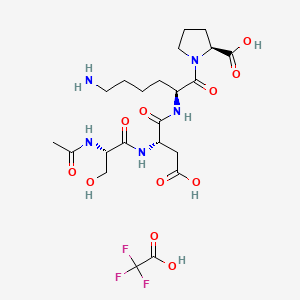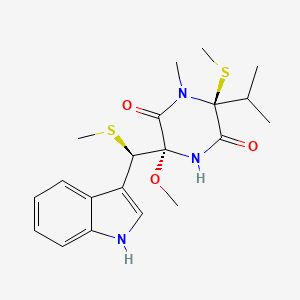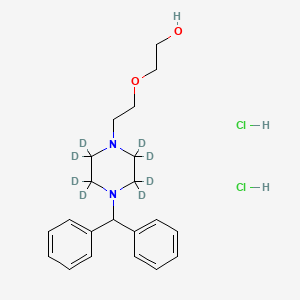
Decloxizine-d8 (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decloxizine-d8 (dihydrochloride) is a deuterated form of Decloxizine, a compound primarily used in scientific research. It is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various analytical and research applications. The molecular formula of Decloxizine-d8 (dihydrochloride) is C21H20D8N2O2•2HCl, and it has a molecular weight of 421.43 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Decloxizine-d8 (dihydrochloride) involves the incorporation of deuterium into the Decloxizine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods: Industrial production of Decloxizine-d8 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Decloxizine-d8 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Decloxizine-d8 (dihydrochloride) is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace the pathways of drug metabolism.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
The primary mechanism of action for Decloxizine-d8 (dihydrochloride) involves its ability to inhibit the action of histamine, a naturally occurring compound in the body involved in immune responses. By blocking histamine H1 receptors, Decloxizine-d8 (dihydrochloride) effectively mitigates the physiological responses triggered by allergens, such as itching, swelling, and mucus production .
Comparación Con Compuestos Similares
Decloxizine: The non-deuterated form of Decloxizine-d8.
Hydroxyzine: A related compound used as an antihistamine.
Cetirizine: Another antihistamine with similar properties.
Uniqueness: Decloxizine-d8 (dihydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium allows for more precise tracking and analysis in metabolic studies and NMR spectroscopy.
Propiedades
Fórmula molecular |
C21H30Cl2N2O2 |
|---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
2-[2-(4-benzhydryl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;dihydrochloride |
InChI |
InChI=1S/C21H28N2O2.2ClH/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20;;/h1-10,21,24H,11-18H2;2*1H/i11D2,12D2,13D2,14D2;; |
Clave InChI |
RBSDUJACXBVDDN-ZWKVGDSCSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=CC=C3)([2H])[2H])[2H].Cl.Cl |
SMILES canónico |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


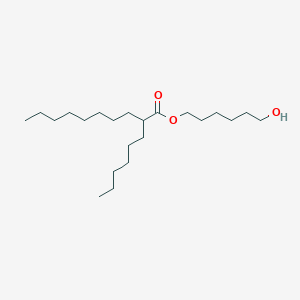



![NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)
![1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B12411060.png)

